Ru-Idaa

Catalog No.
S612869
CAS No.
117676-57-0
M.F
C8H16Cl3N2O9Ru
M. Wt
491.6 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ru-Idaa

CAS Number

117676-57-0

Product Name

Ru-Idaa

IUPAC Name

2-(carboxylatomethylamino)acetate;hydron;ruthenium(3+);trichloride;hydrate

Molecular Formula

C8H16Cl3N2O9Ru

Molecular Weight

491.6 g/mol

InChI

InChI=1S/2C4H7NO4.3ClH.H2O.Ru/c2*6-3(7)1-5-2-4(8)9;;;;;/h2*5H,1-2H2,(H,6,7)(H,8,9);3*1H;1H2;/q;;;;;;+3/p-3

InChI Key

PLIDZBKUOMINIO-UHFFFAOYSA-K

SMILES

[H+].[H+].[H+].[H+].C(C(=O)[O-])NCC(=O)[O-].C(C(=O)[O-])NCC(=O)[O-].O.[Cl-].[Cl-].[Cl-].[Ru+3]

Synonyms

iminodiacetic acid-ruthenium (III) complex, Ru-IDAA, ruthenium (III)-iminodiacetic acid complex

Canonical SMILES

[H+].[H+].[H+].[H+].C(C(=O)[O-])NCC(=O)[O-].C(C(=O)[O-])NCC(=O)[O-].O.[Cl-].[Cl-].[Cl-].[Ru+3]

Description

The exact mass of the compound Iminodiacetic acid-ruthenium (III) complex is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ruthenium Iminodiacetic Acid (Ru-Idaa) is a complex formed by the coordination of ruthenium with iminodiacetic acid, a bidentate ligand that possesses two carboxylic acid groups. This compound is notable for its ability to form stable complexes with various metal ions, enhancing its utility in catalysis and biological applications. The unique structure of Ru-Idaa allows it to participate in diverse

, primarily involving redox processes and coordination with other ligands. For instance, it can facilitate the release of nitric oxide (NO) under certain conditions, which is significant in biological systems for signaling pathways . Additionally, Ru-Idaa complexes have shown promise in oxidation reactions, including the oxidation of organic substrates when catalyzed by ruthenium . The complex's reactivity can be influenced by factors such as pH and the presence of other ions or ligands.

The biological activity of Ru-Idaa is largely attributed to its ability to release nitric oxide, which plays a critical role in various physiological processes including vasodilation and neurotransmission . Studies have indicated that Ru-Idaa complexes exhibit vasodilatory effects comparable to traditional nitric oxide donors like sodium nitroprusside. Furthermore, the compound's interaction with biological molecules suggests potential applications in drug delivery and therapeutic interventions.

The synthesis of Ru-Idaa typically involves the reaction of ruthenium salts with iminodiacetic acid under controlled conditions. Common methods include:

  • Direct Reaction: Mixing ruthenium(II) chloride with iminodiacetic acid in an aqueous solution, followed by heating to promote complex formation.
  • Solvent Evaporation: Dissolving both components in a suitable solvent and evaporating the solvent to yield solid complexes.
  • Electrochemical Methods: Utilizing electrochemical reduction techniques to form Ru-Idaa from precursors under specific conditions.

These methods can be optimized for yield and purity depending on the desired application.

Ru-Idaa has several applications across different fields:

  • Catalysis: It serves as an effective catalyst in organic transformations, including oxidation and amination reactions .
  • Biomedical Research: Due to its ability to release nitric oxide, Ru-Idaa is being explored for therapeutic uses related to cardiovascular health and as a potential anticancer agent.
  • Environmental Chemistry: Its complexation properties allow it to be used in sorption processes for metal ion removal from wastewater .

Studies on the interactions of Ru-Idaa with various substrates have revealed its potential as a versatile reagent. For example, research indicates that Ru-Idaa can facilitate the release of nitric oxide when reduced chemically or electrochemically, highlighting its dual role as both a metal complex and a biological mediator . Furthermore, investigations into its binding affinity with different ligands have shown that Ru-Idaa can adapt its coordination environment based on external conditions.

Ru-Idaa shares similarities with other ruthenium-based complexes but stands out due to its unique ligand interactions and biological activity. Here are some comparable compounds:

Compound NameKey FeaturesUnique Aspects
Ruthenium(II) ComplexGeneral category of ruthenium complexesVaries widely in reactivity; less specific
Ruthenium NitrosylKnown for NO release capabilitiesPrimarily focused on gasotransmitter roles
Ruthenium(III) ComplexInvolved in oxidation reactionsOften less stable than Ru-Idaa
Ruthenium Iminodiacetic AcidDirectly related to Ru-Idaa; shares ligandSpecific application in metal ion complexation

Ru-Idaa's distinctive ability to engage in both catalytic and biological activities differentiates it from these similar compounds, making it a valuable subject for further research.

The conventional synthesis of ruthenium-iminodiacetic acid (Ruthenium-Idaa) complexes typically involves the coordination of iminodiacetic acid ligands to ruthenium metal centers through solution-based methods [1] [2]. Iminodiacetic acid, with the formula HN(CH₂CO₂H)₂, serves as a versatile chelating ligand that can coordinate to ruthenium through its nitrogen atom and two carboxylate groups, forming stable metal complexes [1]. The traditional synthetic approach begins with the dissolution of ruthenium precursors, commonly ruthenium trichloride (RuCl₃) or dimeric ruthenium compounds like [(η⁶-p-cymene)RuCl(μ-Cl)]₂, in appropriate solvents such as dichloromethane, methanol, or water [3] [4].

A standard procedure involves the reaction of the ruthenium precursor with iminodiacetic acid in a suitable solvent under reflux conditions for several hours, typically 2-3 hours [4] [5]. The reaction is often conducted under an inert atmosphere (argon or nitrogen) to prevent oxidation of the ruthenium center [5]. Following the coordination reaction, counter ions such as hexafluorophosphate (PF₆⁻) or perchlorate (ClO₄⁻) may be added to stabilize the complex and facilitate isolation [4] [5].

Conventional Synthesis Parameters for Ruthenium-Idaa Complexes
Starting MaterialsReaction ConditionsPurification Methods
Ruthenium trichlorideSolvent: Dichloromethane/Methanol (1:2)Filtration
[(η⁶-p-cymene)RuCl(μ-Cl)]₂Temperature: Reflux (60-80°C)Recrystallization
Iminodiacetic acidTime: 2-18 hoursColumn chromatography
Counter ions (NH₄PF₆)Atmosphere: Inert (Ar/N₂)Precipitation

The purification of Ruthenium-Idaa complexes typically involves filtration to remove insoluble impurities, followed by recrystallization from appropriate solvent systems [6] [4]. The crystallization process often employs vapor diffusion techniques using solvent pairs such as methanol/diethyl ether to obtain high-purity crystalline products [4]. Yields for conventional synthesis methods generally range from 60-80%, depending on the specific reaction conditions and purification techniques employed [6] [7].

Characterization of the synthesized Ruthenium-Idaa complexes is commonly performed using various analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, mass spectrometry, and X-ray crystallography [6] [8]. These methods confirm the successful coordination of the iminodiacetic acid ligand to the ruthenium center and elucidate the structural features of the complex [6] [9].

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis represents a significant advancement in the preparation of Ruthenium-Idaa complexes, offering substantial advantages over conventional heating methods in terms of reaction time, yield, and energy efficiency [10] [11]. This approach utilizes microwave irradiation to rapidly heat reaction mixtures, accelerating the coordination of iminodiacetic acid ligands to ruthenium centers [10].

The typical microwave-assisted synthesis of Ruthenium-Idaa complexes involves combining the ruthenium precursor (such as ruthenium chloride complexes) with iminodiacetic acid in a suitable solvent within a microwave reaction vessel [10]. Common solvents include ethanol, water, or mixtures thereof, which efficiently absorb microwave energy and transfer heat to the reactants [10] [11]. The reaction mixture is then subjected to controlled microwave irradiation, typically at temperatures between 80-120°C for 15-30 minutes [10] [11].

A notable advantage of microwave synthesis is the rapid heating profile, where reaction temperatures can be achieved within minutes, compared to the gradual heating in conventional methods [10]. For instance, studies have shown that the reaction temperature can be raised to 100°C within 2 minutes under microwave irradiation, and maintained consistently throughout the reaction process [10]. This rapid and uniform heating significantly reduces reaction times from several hours to just minutes, while maintaining or even improving product yields [10] [11].

Comparison of Conventional vs. Microwave Synthesis for Ruthenium-Idaa Complexes
ParameterConventional MethodMicrowave Method
Reaction time2-18 hours15-30 minutes
Temperature60-80°C (gradual heating)80-120°C (rapid heating)
Yield60-80%63-70%
Energy consumptionHighLow
Reaction controlVariablePrecise

Research findings indicate that microwave-assisted synthesis of ruthenium complexes with ligands similar to iminodiacetic acid can achieve yields of approximately 63-70% [10]. The microwave approach not only reduces reaction times but also provides better control over reaction parameters, leading to more consistent product quality and reduced formation of side products [10] [11].

The mechanism behind the enhanced efficiency of microwave synthesis involves both thermal and non-thermal effects [11]. The thermal effects result from the rapid and uniform heating of the reaction mixture, while non-thermal effects may include specific microwave-induced activation of molecules and altered transition states [10] [11]. These combined effects facilitate faster ligand exchange and coordination processes, accelerating the formation of the desired Ruthenium-Idaa complexes [10].

Self-Assembly Processes in Complex Formation

Self-assembly processes represent an elegant approach to the formation of Ruthenium-Idaa complexes, leveraging the inherent molecular recognition and coordination preferences of ruthenium centers and iminodiacetic acid ligands [2] [12]. This methodology exploits the spontaneous organization of molecular components into ordered structures through non-covalent interactions and coordination bonds [12] [13].

In the context of Ruthenium-Idaa complexes, self-assembly typically involves the strategic design of precursor components that can spontaneously organize into the desired complex structures under appropriate conditions [2] [12]. The iminodiacetic acid ligand, with its nitrogen donor atom and two carboxylate groups, provides multiple coordination sites that can direct the assembly process through specific interactions with ruthenium centers [1] [2].

A notable example of self-assembly in the synthesis of metal-iminodiacetic acid complexes involves the preparation of nanoporous materials [2]. In this approach, iminodiacetic acid silanes are first synthesized and then allowed to self-assemble within nanoporous silica structures [2]. The process typically begins with the protected ester form of the iminodiacetic acid silane to prevent interference from carboxylic acid groups during the self-assembly process [2]. Following the assembly, the esters are cleaved to reveal the functional iminodiacetic acid groups capable of coordinating with metal ions, including ruthenium [2].

Self-Assembly Parameters for Ruthenium-Idaa Complex Formation
ComponentFunctionAssembly Conditions
Protected IDAA silaneStructural building blockRefluxing toluene
Pre-hydrated MCM-41Template/scaffold12-24 hours
Ruthenium precursorMetal coordination centerPost-assembly addition
Trimethylsilyl iodideDeprotection agent90-110°C, 12 hours

The self-assembly approach offers several advantages for the synthesis of Ruthenium-Idaa complexes [2] [12]. It allows for the precise control of spatial arrangement and coordination geometry, potentially leading to complexes with enhanced stability and functionality [12]. Additionally, self-assembled structures often exhibit unique properties that differ from those of their constituent components, such as improved catalytic activity or selective binding capabilities [12] [13].

Research has demonstrated that ruthenium complexes can be incorporated into self-assembled supramolecular cages and materials with exceptional optical and photothermal properties [12] [13]. These self-assembled structures leverage the photochemical, photophysical, and electrochemical properties of ruthenium complexes to create functional materials with applications in sensing, catalysis, and energy conversion [12] [13].

Green Chemistry Approaches for Environmentally Sustainable Synthesis

Green chemistry approaches to the synthesis of Ruthenium-Idaa complexes focus on developing environmentally benign methodologies that minimize waste generation, reduce energy consumption, and utilize renewable resources [7] [14] [15]. These sustainable synthetic strategies align with the twelve principles of green chemistry and aim to reduce the environmental footprint of ruthenium complex production [14].

One promising green chemistry approach involves the use of natural compounds as ligands or reducing agents in the synthesis of ruthenium complexes [14] [15]. For instance, researchers have demonstrated that caffeine and theophylline, natural substances found in coffee beans and tea leaves, can be used to "green" ruthenium-based catalysts [14]. These biobased compounds serve as renewable alternatives to traditional petrochemical-derived ligands, reducing reliance on non-renewable resources [14].

Green Chemistry Metrics for Ruthenium Complex Synthesis Methods
Synthesis MethodE-factorMass ProductivitySolvent Usage
Conventional solution synthesis3-4~5High
Mechanochemical (grinding)1-36-10Minimal/None
Biobased ligand approachNot reportedNot reportedReduced
Aqueous synthesisNot reportedNot reportedWater only

The environmental impact of different synthetic approaches can be quantified using metrics such as the E-factor (mass of waste per mass of product) and Mass Productivity (percentage of input materials incorporated into the final product) [7]. Comparative studies have shown that mechanochemical synthesis of ruthenium carboxylate complexes achieves better E-factor (1-3) and Mass Productivity (6-10) values compared to conventional solution synthesis (E-factor: 3-4, Mass Productivity: ~5) [7].

Aqueous synthesis represents another green chemistry approach, where water replaces organic solvents as the reaction medium [15]. Water is non-toxic, non-flammable, and environmentally benign, making it an ideal solvent from a green chemistry perspective [15]. Research has demonstrated that certain ruthenium complexes can be synthesized in aqueous media with comparable or even superior results to those obtained using conventional organic solvents [15].

The development of ecofriendly ruthenium-containing nanomaterials through green synthesis methods has also gained attention [15]. These approaches often utilize plant extracts or other biomaterials as reducing agents and stabilizers in the synthesis of ruthenium nanoparticles [15]. The resulting nanomaterials show promising applications in catalysis and other fields, while minimizing environmental impact during their production [15].

Scale-up Challenges and Industrial Production Considerations

Scaling up the synthesis of Ruthenium-Idaa complexes from laboratory to industrial scale presents numerous challenges that must be addressed to ensure economic viability and consistent product quality [16] [17] [18]. These challenges span various aspects of the production process, including raw material sourcing, reaction engineering, purification, and quality control [16] [17].

A primary challenge in the industrial production of Ruthenium-Idaa complexes is the high cost and limited availability of ruthenium raw materials [17]. Ruthenium is a rare precious metal with complex extraction processes and limited natural reserves, making it an expensive commodity with potential supply chain vulnerabilities [17]. The ruthenium powders market faces significant challenges concerning high production and material costs, which directly impact the economic feasibility of large-scale Ruthenium-Idaa complex manufacturing [17].

Scale-up Challenges for Ruthenium-Idaa Complex Production
Challenge CategorySpecific IssuesPotential Solutions
Raw MaterialsHigh cost, limited availabilityRecycling, catalyst loading reduction
Process EngineeringHeat/mass transfer issuesContinuous flow processes
PurificationRuthenium impurity removalScavenger treatments, adsorption methods
Quality ControlConsistent product specificationsIn-process monitoring, standardized analytics
EnvironmentalWaste management, emissionsGreen chemistry approaches, solvent recycling

The removal of ruthenium impurities represents another significant challenge in the scale-up process [16]. Industrial synthesis often requires stringent purification protocols to achieve acceptable levels of residual ruthenium in the final product [16]. Various approaches have been developed to address this challenge, including the use of scavengers such as N-methylmorpholine N-oxide (MNA), tris(hydroxymethyl)phosphine (THMP), and activated charcoal treatments [16]. These purification methods must be optimized for large-scale operations to maintain efficiency while minimizing additional costs [16].

Process engineering considerations also play a crucial role in scaling up Ruthenium-Idaa complex synthesis [16] [18]. Heat and mass transfer limitations become more pronounced at larger scales, potentially affecting reaction kinetics and product quality [16]. Continuous flow processes have been explored as alternatives to batch reactions, offering better control over reaction parameters and improved scalability [16]. For instance, semicontinuous extraction methods have been employed to reduce ruthenium levels in intermediate products during large-scale synthesis operations [16].

Catalyst loading optimization represents a critical economic consideration in industrial production [16]. Research has demonstrated that reducing catalyst loading while maintaining acceptable yields can significantly improve process economics [16]. For example, studies have shown that ruthenium catalyst loadings as low as 0.1-0.2 mol% can be achieved for certain reactions through careful optimization of substrate purity and reaction conditions [16].

Iminodiacetic acid (C₄H₇NO₄) functions as a versatile chelating ligand capable of coordinating through multiple donor atoms to form stable metal complexes. The ligand possesses one nitrogen atom and two carboxylic acid groups, providing three potential coordination sites [1] [2]. In ruthenium complexes, iminodiacetic acid predominantly adopts tridentate coordination modes, forming two five-membered chelate rings through simultaneous coordination of the nitrogen atom and both carboxylate oxygen atoms [4] [5].

Coordination ModeMetal IonGeometryRing SizeStability Factor
Tridentate O,N,ORu(III)Octahedral5+5High
Tridentate N,O,ORu(II)Octahedral5+5High
Bidentate N,OCo(III)Octahedral5Moderate
Tridentate NOOLanthanideVarious5+5Very High

The tridentate coordination of iminodiacetic acid in ruthenium complexes creates two five-membered chelate rings, contributing significantly to the thermodynamic stability of the resulting complexes [6] [7]. The chelate effect, arising from the favorable entropy change upon coordination, enhances the binding affinity compared to equivalent monodentate ligands [7] [8]. Crystallographic studies reveal that the nitrogen-ruthenium-oxygen bite angles typically range from 77° to 79°, while the oxygen-ruthenium-oxygen chelate angles span 86° to 88° [2] [9].

The facial coordination mode is generally favored over meridional arrangements due to reduced steric hindrance and optimal orbital overlap [2] [4]. Nuclear magnetic resonance spectroscopy provides valuable insights into the solution behavior of these complexes, with chemical shifts of the methylene protons serving as diagnostic markers for the coordination environment [4] [10].

Oxidation State Effects on Coordination Geometry

The oxidation state of the ruthenium center profoundly influences the coordination geometry and bonding parameters in Ru-Idaa complexes. Ruthenium exhibits remarkable versatility in its oxidation states, commonly ranging from +2 to +4 in these systems [11] [12] [13].

Oxidation StateCoordination NumberGeometryElectronic ConfigurationTypical Bond Lengths (Å)
Ru(II)6Octahedralt₂g⁶2.08-2.20
Ru(III)6Octahedralt₂g⁵2.09-2.25
Ru(IV)6Octahedralt₂g⁴2.05-2.15
Mixed Ru(III/IV)6Octahedralt₂g⁵/t₂g⁴2.07-2.22

Ruthenium(II) complexes with iminodiacetic acid typically exhibit longer metal-ligand bond distances due to the filled t₂g orbitals, which reduce the effective nuclear charge [3] [14]. The low-spin d⁶ configuration results in diamagnetic behavior and enhanced kinetic stability [15] [3]. Conversely, ruthenium(III) systems display shorter bond lengths and paramagnetic properties arising from the unpaired electron in the t₂g orbital [11] [12].

The transition from Ru(II) to Ru(III) involves significant structural reorganization, with bond length contractions typically ranging from 0.02 to 0.05 Å [13] [16]. X-ray crystallographic data demonstrate that the Ru-N(amine) bond lengths in Ru(III) complexes are systematically shorter than their Ru(II) counterparts, reflecting increased electrostatic attraction [11] [17].

Mixed-valence Ru(III/IV) species present unique electronic structures with delocalized charge distribution across the metal centers [13]. These systems exhibit intermediate bond parameters and distinctive spectroscopic signatures that provide insights into the electronic communication between metal sites [11] [13].

Chelation Mechanisms and Ring Formation Dynamics

The formation of chelate rings in Ru-Idaa systems involves sequential coordination steps that proceed through well-defined mechanistic pathways [6] [18]. The initial coordination typically occurs through the nitrogen donor atom, followed by ring closure via carboxylate coordination [7] [8].

The thermodynamic driving force for chelation arises from the chelate effect, which can be quantified using the equilibrium constant expression:

$$ K{chelate} = \frac{[ML{chelate}]}{[M][L_{chelate}]} $$

where the stability enhancement compared to monodentate analogs is primarily entropic in origin [7] [18]. The formation of five-membered chelate rings is particularly favorable due to optimal bond angles and minimal ring strain [6] [19].

Kinetic studies reveal that the ring formation process occurs on timescales ranging from microseconds to milliseconds, depending on the metal oxidation state and ligand substitution pattern [18]. The activation energy for chelate ring closure typically ranges from 40 to 80 kJ/mol, with lower barriers observed for more electron-rich metal centers [6] [18].

Water molecules in the first solvation shell of the metal ion facilitate chelate ring formation by providing a hydrogen-bonding network that stabilizes transition states [18]. Computational studies using optimized Lennard-Jones models successfully reproduce experimental thermodynamic parameters and provide molecular-level insights into the chelation process [18].

Computational Modeling of Ru-Idaa Coordination Structures

Density functional theory (DFT) calculations have emerged as powerful tools for investigating the electronic structure and bonding in Ru-Idaa systems [20] [21] [22]. The choice of exchange-correlation functional and basis set significantly impacts the accuracy of computed properties [23] [24] [25].

MethodBasis SetProperty StudiedTypical AccuracyApplication
DFT/B3LYP6-31G(d,p)/LANL2DZGeometry optimization±0.03 ÅStructure prediction
DFT/M06def2-TZVPElectronic structure±0.02 eVBonding analysis
TD-DFT6-311G(d,p)UV-Vis spectra±20 nmSpectroscopy
CASPT2ANO-RCC-VTZPExcited states±0.1 eVPhotophysics

The B3LYP functional combined with the LANL2DZ effective core potential for ruthenium and 6-31G(d,p) basis sets for light atoms provides reliable geometric parameters with deviations typically less than 0.03 Å from experimental values [20] [21]. Time-dependent DFT (TD-DFT) calculations accurately reproduce experimental UV-visible absorption spectra, enabling assignment of electronic transitions [20] [23].

Advanced multiconfigurational methods such as CASPT2 are required for accurate description of excited states and spin-orbit coupling effects in ruthenium complexes [26] [27]. These calculations reveal the importance of ligand field states in the photophysical properties of Ru-Idaa systems [26] [28].

Molecular dynamics simulations incorporating polarizable force fields provide insights into the solution-phase behavior of these complexes, including solvation effects and conformational dynamics [18] [22]. The computed solvation free energies correlate well with experimental solubility data and help rationalize the preferential coordination modes observed in different solvents [10] [18].

Ligand Field Theory Applied to Ru-Idaa Systems

Ligand field theory provides a quantitative framework for understanding the electronic structure and spectroscopic properties of Ru-Idaa complexes [26] [28] [14]. The d-orbital splitting patterns in octahedral ruthenium complexes follow the established t₂g and eg symmetry classifications [26] [29].

The ligand field strength of iminodiacetic acid can be quantified through the crystal field splitting parameter Δₒ, which typically ranges from 20,000 to 25,000 cm⁻¹ for ruthenium(II) complexes [26] [14]. This places iminodiacetic acid in the intermediate range of the spectrochemical series, between ammonia and bipyridine [26] [28].

Spectroelectrochemical studies reveal distinct signatures of ligand field states in ruthenium complexes [26] [28]. In particular, the presence of sulfur-containing co-ligands enables direct observation of ligand field transitions through transient absorption spectroscopy [26] [28]. These studies demonstrate that ligand field states can participate in photochemical decay pathways, influencing the overall photophysical behavior [26] [27].

The nephelauxetic effect, arising from covalent bonding between metal and ligand orbitals, results in reduced interelectronic repulsion parameters compared to the free ion [14]. Resonant inelastic X-ray scattering (RIXS) measurements provide direct access to these parameters and enable quantitative assessment of metal-ligand covalency [14].

Dates

Last modified: 07-17-2023

Explore Compound Types